molecular formula C8H9N5OS2 B243043 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B243043
M. Wt: 255.3 g/mol
InChI Key: GXILIQFUHMDDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide, also known as MITS, is a chemical compound with potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. MITS has been synthesized using several methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer. 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell growth and differentiation. Additionally, 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Furthermore, 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the replication of several viruses, including influenza virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have a low toxicity profile, making it a potential candidate for drug development. However, 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has poor solubility in aqueous solutions, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide. One area of research is the development of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular targets and pathways involved in the activity of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide. Furthermore, the development of analogs and derivatives of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can be synthesized using several methods, including the reaction of 2-amino-1-methylimidazole with thiocarbonyldiimidazole followed by reaction with ethyl chloroacetate and sodium azide. Another method involves the reaction of 2-amino-1-methylimidazole with thiocarbonyl S-methylisothiourea followed by reaction with ethyl chloroacetate and sodium azide. Both methods yield 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide with high purity and yield.

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has also been studied for its potential to inhibit the growth of bacteria and fungi. Furthermore, 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

Molecular Formula

C8H9N5OS2

Molecular Weight

255.3 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C8H9N5OS2/c1-13-3-2-9-8(13)15-4-6(14)11-7-12-10-5-16-7/h2-3,5H,4H2,1H3,(H,11,12,14)

InChI Key

GXILIQFUHMDDMP-UHFFFAOYSA-N

SMILES

CN1C=CN=C1SCC(=O)NC2=NN=CS2

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=NN=CS2

Origin of Product

United States

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